

Guide for the Solubilization of Methyl 4-aminoquinoline-8-carboxylate hydrochloride

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Compound of Interest

Compound Name: *Methyl 4-aminoquinoline-8-carboxylate hydrochloride*

Cat. No.: *B3103677*

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Abstract

This comprehensive guide provides a detailed protocol and technical insights for the effective solubilization of **Methyl 4-aminoquinoline-8-carboxylate hydrochloride** (CAS: 1447608-03-8), a compound of significant interest in medicinal chemistry and drug development.[1][2] Due to the inherent properties of the 4-aminoquinoline scaffold, achieving stable and reproducible solutions, particularly in aqueous media for biological assays, presents a significant challenge. This document outlines the physicochemical properties of the compound, explains the underlying principles governing its solubility, and provides validated, step-by-step protocols for preparing both organic stock solutions and aqueous working solutions. Advanced troubleshooting and handling procedures are included to ensure experimental success and user safety.

Compound Profile and Physicochemical Properties

Methyl 4-aminoquinoline-8-carboxylate hydrochloride is a heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in pharmacologically active molecules, particularly antimalarials.[3][4] The molecule's structure, comprising a hydrophobic quinoline ring, a basic amino group, and a methyl ester, dictates its solubility behavior. The hydrochloride salt form is intended to improve aqueous solubility compared to the free base; however, challenges remain.[5]

A summary of its key properties is presented below.

Property	Value / Description	Source / Rationale
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂ · HCl	Derived from base molecule[6]
Molecular Weight	238.67 g/mol	Calculated from formula
Appearance	Predicted to be a white to pale yellow crystalline solid.	Based on similar quinoline derivatives[7]
Core Structure	4-aminoquinoline	A key pharmacophore in medicinal chemistry[2]
Key Functional Groups	Primary amine (-NH ₂), Methyl ester (-COOCH ₃), Quinoline ring	These groups dictate polarity, H-bonding, and pH-dependent charge.
Predicted Solubility	Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (Methanol, Ethanol); limited solubility in neutral aqueous solutions.	EvitaChem[8], BenchChem[9]
pH-Dependent Solubility	As a weak base, solubility is expected to increase significantly in acidic conditions (pH < 5) where the amino group is fully protonated.[10] [11]	Carvajal & Yalkowsky, 2019[12]

Safety, Handling, and Storage

Before handling the compound, researchers must review the Safety Data Sheet (SDS) provided by the supplier.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13]
- Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[15] After handling, wash hands

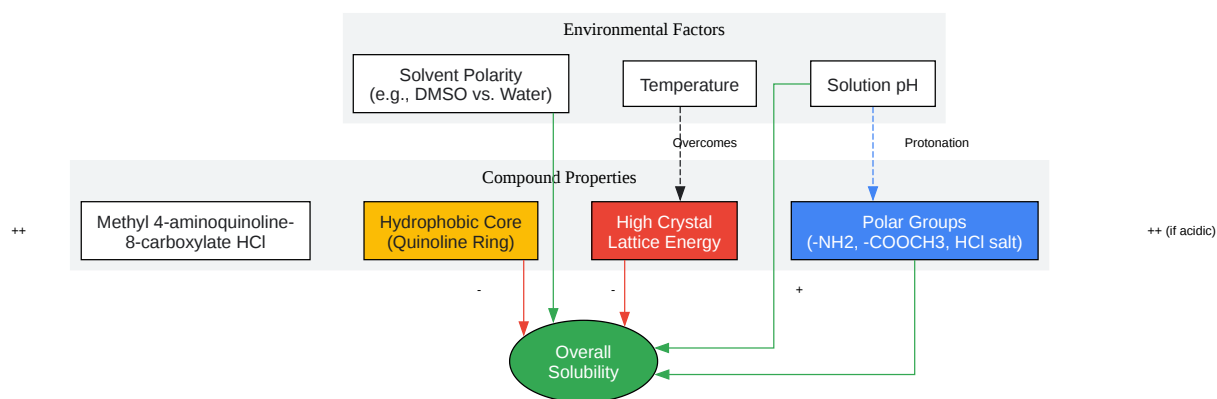
thoroughly.[16]

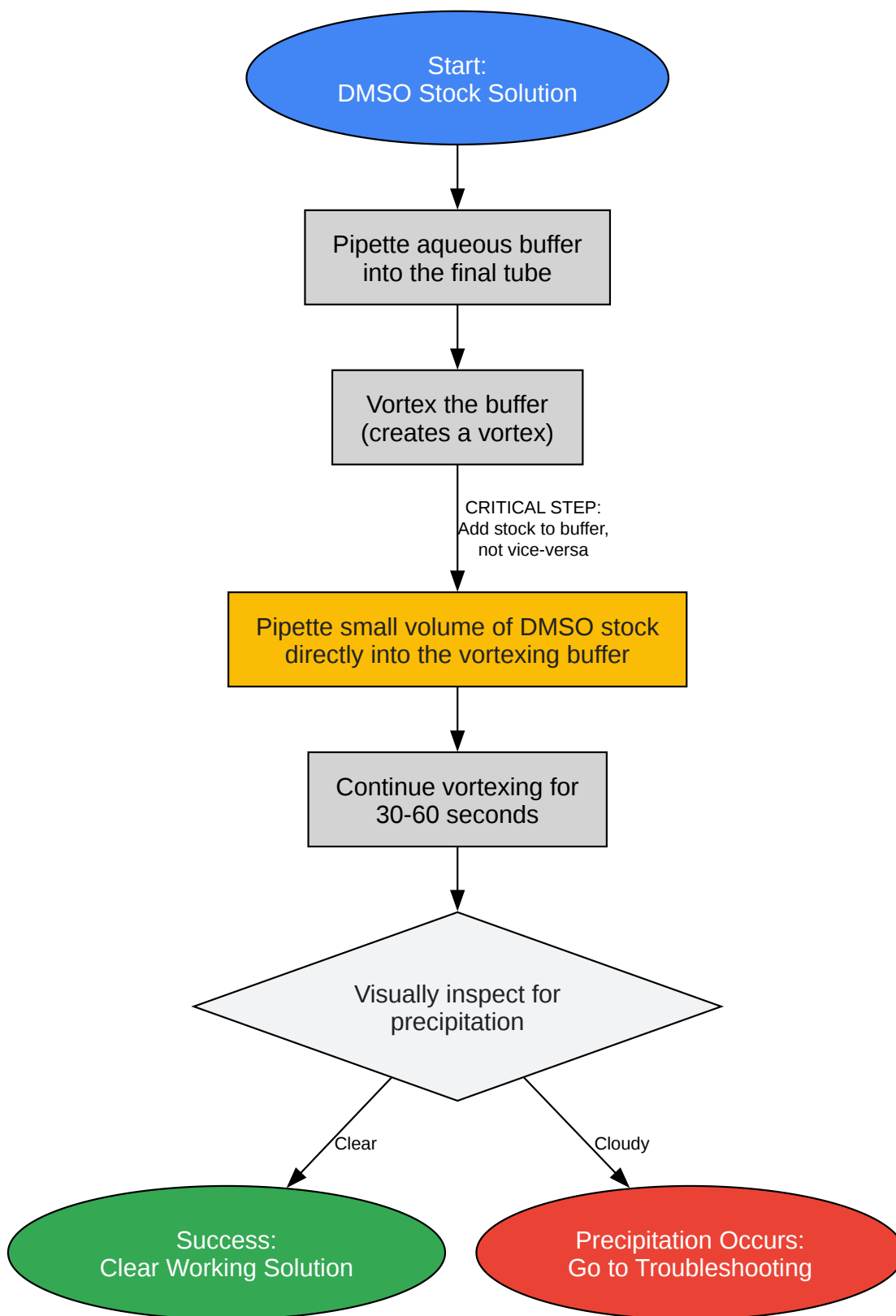
- Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light and moisture.[13] Some quinoline derivatives are known to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[14]

The Causality of Solubilization Challenges

The difficulty in solubilizing **Methyl 4-aminoquinoline-8-carboxylate hydrochloride**, especially upon dilution into aqueous buffers for assays, stems from a conflict between its molecular properties. This is a common issue for many BCS Class II and IV drug candidates. The rigid, aromatic quinoline core is hydrophobic and has high crystal lattice energy, requiring significant energy to break apart the solid crystal for dissolution. While the amino and ester groups add polarity, their influence is often insufficient to overcome the hydrophobicity of the core in neutral water.

The diagram below illustrates the key factors influencing the compound's solubility.





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